molecular formula C18H16BrN5O3S B10949150 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide

2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide

Cat. No.: B10949150
M. Wt: 462.3 g/mol
InChI Key: MSWZWCUIEHONNL-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the bromophenyl group or the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives of the bromophenyl group.

    Substitution: Substituted derivatives at the bromophenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the benzodioxole moiety can contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide lies in its combination of the triazole ring, bromophenyl group, and benzodioxole moiety. This unique structure can confer specific biological activities and physicochemical properties that are not present in similar compounds.

Properties

Molecular Formula

C18H16BrN5O3S

Molecular Weight

462.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide

InChI

InChI=1S/C18H16BrN5O3S/c19-13-4-2-12(3-5-13)17-22-23-18(24(17)20)28-9-16(25)21-8-11-1-6-14-15(7-11)27-10-26-14/h1-7H,8-10,20H2,(H,21,25)

InChI Key

MSWZWCUIEHONNL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Br

Origin of Product

United States

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